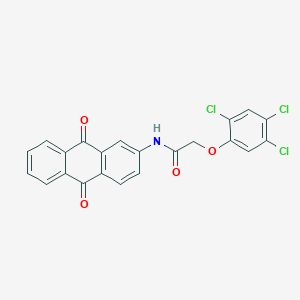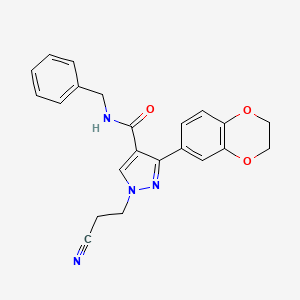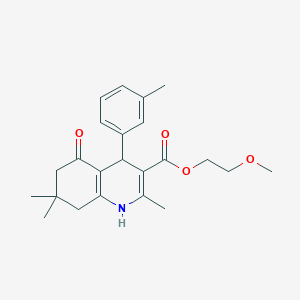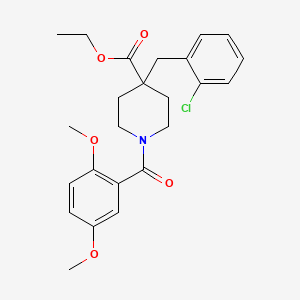![molecular formula C14H12ClN3O2S B4893025 N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide](/img/structure/B4893025.png)
N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of histone acetyltransferase, which plays a critical role in regulating gene expression.
Mechanism of Action
N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide inhibits the activity of histone acetyltransferase by binding to the active site of the enzyme. It forms a covalent bond with a cysteine residue in the active site, which prevents the enzyme from acetylating histones. This leads to a decrease in histone acetylation and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide in lab experiments is its specificity for histone acetyltransferase. It does not affect the activity of other enzymes or proteins, which makes it a useful tool for studying the role of histone acetylation in gene expression regulation. However, one of the limitations of using N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide in scientific research. One area of interest is the development of more potent and selective inhibitors of histone acetyltransferase. Another area of interest is the use of N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide in combination with other drugs to enhance its anticancer effects. Additionally, N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide could be used to study the role of histone acetylation in other cellular processes, such as immune response and inflammation.
Synthesis Methods
The synthesis of N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide involves a series of chemical reactions. First, 2-chloronicotinic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. Finally, the hydrazide is reacted with 4-chlorobenzenethiol and acetic anhydride to form the final product, N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide.
Scientific Research Applications
N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide has been widely used in scientific research as a tool to study the role of histone acetyltransferase in gene expression regulation. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a histone acetyltransferase that is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide has also been used to study the role of histone acetylation in cancer development and progression.
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfanylacetyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-11-3-5-12(6-4-11)21-9-13(19)17-18-14(20)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCFQLLWZASCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)

![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)



![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)



![N-{3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B4893012.png)